Product packaging for Dithiouracil(Cat. No.:CAS No. 107686-58-8)

Dithiouracil

Cat. No.: B010097
CAS No.: 107686-58-8
M. Wt: 144.2 g/mol
InChI Key: ZEQIWKHCJWRNTH-UHFFFAOYSA-N
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Description

Historical Perspectives in Thionucleobase Research

Thionucleobases, the class of compounds to which dithiouracil belongs, have a history in both medical treatment and fundamental research. These analogs of natural nucleobases (adenine, guanine, cytosine, thymine, and uracil) are formed by replacing one or more oxygen atoms with sulfur aip.orgaip.org. Historically, thionucleobases like 2-thiouracil (B1096) have been investigated for their biological activities, including applications in cancer therapy, immunosuppression, and the treatment of hyperthyroidism aip.orgaip.orgresearchgate.net. The study of thionucleobases also extends to their use in UV cross-linking experiments, leveraging their altered photophysical properties aip.orgaip.org. The discovery of thionamide antithyroid agents in the 1940s, following observations that sulfhydryl-containing compounds were goitrogenic in animals, marked a significant point in the historical context of sulfur-containing heterocyclic compounds in medicine researchgate.netresearchgate.net.

Significance of Sulfur Substitution in Pyrimidine (B1678525) Derivatives

The substitution of oxygen by sulfur in pyrimidine derivatives, such as uracil (B121893), leads to significant changes in their photophysical and photochemical behavior aip.orgaip.org. These changes include a strong red shift of the UV absorption spectrum and a fast relaxation into triplet states aip.orgaip.org. This altered photochemistry, particularly the efficient population of triplet states, is a key aspect of the significance of sulfur substitution aip.orgmdpi.comresearchgate.net.

Research has explored the impact of sulfur substitution on the electronic properties and relaxation dynamics of these molecules. Studies using techniques like X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy have provided insights into the core-level electronic structure of thionated uracils, including 2,4-dithiouracil aip.orgaip.orgresearchgate.net. These spectroscopic studies help to understand how the presence of sulfur affects electron distribution and excited-state dynamics.

Furthermore, sulfur-containing derivatives are valuable intermediates in pyrimidine chemistry due to their distinct reactivity researchgate.net. Alkylation of mercaptopyrimidines, for instance, is a useful synthetic procedure for functionalizing the pyrimidine ring researchgate.net. The incorporation of sulfur can also influence the biological activities of pyrimidine derivatives, with studies highlighting the role of sulfur-substituted pyrimidine moieties in compounds exhibiting antimicrobial, antiviral, and anticancer properties ontosight.ainih.govnih.gov. The position of sulfur substitution can be crucial for biological activity, as seen with 2-thiouracil exhibiting antithyroid activity while 4-thiouracil (B160184) does not researchgate.net.

Overview of Current Academic Research Trajectories for this compound

Current academic research on this compound and related thionated uracils spans several areas, driven by their unique properties. A significant trajectory involves detailed spectroscopic investigations to understand their excited-state dynamics and relaxation mechanisms. Time-resolved photoelectron spectroscopy (TRPES) and time-resolved absorption spectroscopy (TRAS) are employed to study the ultrafast processes following UV excitation, revealing how thionucleobases efficiently populate triplet states, contrasting with the dynamics of natural nucleobases aip.orgresearchgate.netresearchgate.netmdpi.comacs.org.

Another research area focuses on the structural and electronic properties of this compound through computational chemistry and experimental techniques. Studies have investigated the tautomeric forms of 2,4-dithiouracil, identifying the dithion tautomer as the most stable in the gas phase, solution, and crystal states mdpi.comaip.org. X-ray diffraction has been used to determine the structure of 2,4-dithiouracil mdpi.com.

The complexation behavior of this compound with metal ions is also an active research area. Studies have explored the synthesis and characterization of complexes formed between 2,4-dithiouracil and metal ions like Cu(II) and Au(III) researchgate.netresearchgate.netmdpi.com. These studies often involve spectroscopic methods like NMR, IR, and Raman spectroscopy to elucidate the coordination sites and structures of the resulting complexes researchgate.netmdpi.com. The biological activities of these metal complexes are also being investigated researchgate.netresearchgate.netmdpi.com.

Furthermore, this compound has found applications in materials science and other fields. For example, it has been investigated as a depressant for the selective separation of molybdenite from chalcopyrite by flotation, indicating its potential utility beyond biological contexts researcher.life.

The exploration of this compound in academic research continues to uncover fundamental aspects of its chemistry and physics, as well as potential applications in diverse fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N2S2 B010097 Dithiouracil CAS No. 107686-58-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrimidine-2,4-dithione
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InChI

InChI=1S/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZEQIWKHCJWRNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80173827
Record name 2,4-Dithiopyrimidine
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Molecular Weight

144.2 g/mol
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CAS No.

2001-93-6
Record name 2,4-Dithiouracil
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Record name 2,4-Dithiopyrimidine
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Record name Dithiouracil
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Record name 2,4-Dithiopyrimidine
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Record name Dithiouracil
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Synthetic Methodologies and Derivatization Strategies for Dithiouracil Analogues

Synthetic Approaches to Dithiouracil Derivatives

Synthetic strategies for creating this compound derivatives often involve modifications to the core pyrimidine (B1678525) ring. For instance, novel uracil (B121893) and thiouracil derivatives have been synthesized through multicomponent reactions. These methods can lead to substituted compounds with varying yields depending on the position of substitution. For example, molecules substituted in the para position were found to be easier to purify and were obtained in higher yields compared to others. The yields of thiouracil compounds were also reported to be higher than those of their uracil counterparts in some synthetic routes. chemijournal.com

Another approach involves the reaction of 2-thiouracil (B1096) with chlorosulfonic acid to yield 2-thiouracil-5-sulfonyl chloride, which can then be reacted with amines or sulfonamides to create sulfonamide derivatives. researchgate.net Halogenation reactions can also be employed to synthesize halogenated this compound derivatives. acs.org

Complexation Chemistry of this compound Ligands

This compound and its derivatives act as ligands, capable of coordinating with various metal ions through their nitrogen and sulfur atoms. The complexation behavior is influenced by the specific metal ion, its oxidation state, and the reaction conditions.

The synthesis of metal complexes with this compound typically involves mixing solutions of the metal salt with the this compound ligand, often in the presence of a base. The resulting complexes often precipitate out of the solution. mdpi.compreprints.org Characterization of these complexes is performed using various spectroscopic techniques, including UV-Vis, IR, NMR (¹H, ¹³C, ¹⁵N, ¹¹³Cd, ¹⁹⁹Hg), Raman, and elemental analysis. mdpi.compreprints.orgresearchgate.netresearchgate.netresearchgate.net

Novel complexes of Cu(II) and Au(III) with 2,4-dithiouracil and its derivatives have been synthesized. A general procedure involves mixing aqueous solutions of the corresponding metal salts with the ligand dissolved in DMSO and aqueous NaOH, typically using a metal-to-ligand-to-base molar ratio of 1:4:2. mdpi.compreprints.org Non-charged complexes formed through this method precipitate and are subsequently filtered, washed, and dried. mdpi.compreprints.org Studies have investigated the structures and comparative stabilities of complexes formed between Cu²⁺ and Cu⁺ with this compound and related compounds using computational methods. researchgate.net Copper(II) complexes of 2,4-dithiouracil have been obtained, with suggestions of the formation of polymer complexes with paramagnetic properties. mdpi.com The complexation potential of 2,4-dithiouracil has been demonstrated for Au(III) and Cu(II), leading to the synthesis of new metal chelate complexes. mdpi.com

The synthesis of Rh(II), Ir(III), Pd(II), and Pt(II) complexes with this compound has been reported. mdpi.compreprints.org Spectroscopic methods like UV-Vis and IR spectroscopy have been used to determine their structures. mdpi.compreprints.org In these complexes, the this compound ligand can bind to rhodium or iridium, forming octahedral structures. mdpi.compreprints.org Coordination with palladium and platinum typically leads to the formation of square planar complexes. mdpi.compreprints.org In both cases, the ligand utilizes the N(3) and the C=S moieties for binding, with the ligand being anionic in the case of divalent metals. mdpi.compreprints.org Cis-dihalogeno complexes of platinum(II) and palladium(II) with 6-tert-butyl-2-thiouracil have also been synthesized and characterized. researchgate.netmdpi.commdpi.compreprints.orgresearchgate.net Palladium(0), Rhodium(I), Rhodium(II), and Ruthenium(II) complexes of 2,4-dithiouracil have also been prepared. capes.gov.br

Cadmium and mercury selenocyanate (B1200272) complexes with 2,4-dithiouracil have been synthesized. These complexes can be formed by reacting Cd(SeCN)₂ or Hg(SeCN)₂ with 2,4-dithiouracil. researchgate.net Spectroscopic studies, including IR, ¹H, and ¹³C NMR in solution and solid-state ¹³C, ¹⁵N, and ¹¹³Cd NMR, have been used to characterize these complexes. researchgate.net Stronger cadmium bonding to thiouracil derivatives compared to mercury has been observed based on spectroscopic data. researchgate.net The complexation ability of 2-thiouracil and 2,4-dithiouracil with Cd(SeCN)₂ and Hg(SeCN)₂ has been investigated, and probable schemes for their synthesis have been proposed. mdpi.com Complexes of Cd(II) and Hg(II) with 6-amino-2-thiouracil (B86922) have also been synthesized and characterized. mdpi.compreprints.orgencyclopedia.pub Cadmium(II) complexes containing four-membered N,S-chelates with 2-thiouracil and its 6-methyl derivative have been prepared by reacting Cd(pn)₂Cl₂ with the respective thiouracil in aqueous methanol. tandfonline.com Mercury(II) complexes with sugar-derived bidentate isothioureido ligands have been synthesized by reacting N-acylated thioureas with mercury(II) oxide. researchgate.net

The stoichiometry of the metal-ligand complex formation with this compound and its derivatives can vary depending on the metal ion and reaction conditions. For example, in the synthesis of Cu(II) and Au(III) complexes with 2,4-dithiouracil, a metal-to-ligand ratio of 1:4 was used in the presence of NaOH. mdpi.compreprints.orgresearchgate.netresearchgate.net This suggests that multiple ligand molecules coordinate to a single metal ion.

Studies on the complexation of divalent metals like Cu(II), Pb(II), Cd(II), Ni(II), and Zn(II) with alkyl-substituted thiouracils (related to this compound) have indicated the formation of MU⁺ and MU₂ complexes in solution, where M is the metal and U is the thiouracil ligand. capes.gov.brresearchgate.net Potentiometric titrations have been used to estimate the stability constants for the formation of these complexes. capes.gov.br The initial MU⁺ complex is formed by covalent bonding of the divalent cation at the anionic sulfur. capes.gov.br The MU₂ complex is formed by covalent bonding of the divalent metal to two sulfur anions. capes.gov.brresearchgate.net For instance, bis(6-n-propyl-2-thiouracil)-cadmium(II) was found to precipitate with a 1:2 metal-to-ligand stoichiometry. capes.gov.brresearchgate.net In some cases, particularly with Cd(II) and Pb(II), the first complex to precipitate on potentiometric titration had a 1:1 stoichiometry, possibly forming a cyclic dimer or a polynuclear polymer. capes.gov.brresearchgate.net

Complexes of cadmium and mercury selenocyanates with 2-thiouracil and 2,4-dithiouracil were synthesized with a proposed stoichiometry of [M(SeCN)₂(TU)] and [M(SeCN)₂(DTU)], where M is Cd²⁺ or Hg²⁺. researchgate.net This indicates a 1:1 metal-to-ligand ratio in these specific complexes.

The coordination behavior of the ligand can also be influenced by the presence of other ligands. For example, in cadmium(II) complexes with 1,3-propanediamine and 2-thiouracil or its 6-methyl derivative, the complexes had the stoichiometry [Cd(Htuc)(pn)₂]⁺ and [Cd(tuc)(pn)₂], where H₂tuc represents the thiouracil derivative and pn is 1,3-propanediamine. tandfonline.com This suggests a 1:1 metal-to-thiouracil ratio in these mixed-ligand complexes.

The specific stoichiometry and the resulting structure of the metal complex are dependent on the reaction conditions, the nature of the metal ion, and the specific this compound derivative used as the ligand.

Characterization of Complex Formation through Precipitation and Isolation Techniques

The formation and subsequent characterization of this compound analogues' complexes often involve precipitation and isolation techniques, particularly for non-charged or low-solubility species. This approach allows for the separation of the solid complex from the reaction mixture, enabling detailed analysis of its composition and structure.

A common synthetic route leading to the precipitation of this compound complexes involves the reaction of metal salts with the this compound ligand in a suitable solvent system, often including a base to facilitate deprotonation of the ligand. For instance, non-charged complexes of 2,4-dithiouracil (CID 5462375) with metal ions like Cu(II) and Au(III) have been synthesized by mixing aqueous solutions of the corresponding metal salts with the ligand dissolved in DMSO and aqueous NaOH. mdpi.com This method utilizes a specific metal-to-ligand-to-base molar ratio (e.g., 1:4:2) to promote complex formation and precipitation. mdpi.com

Once precipitated, the solid complexes are typically isolated through filtration. mdpi.commdpi.compreprints.orgpreprints.org The isolated solids are then subjected to repeated washing, often with water, to remove any residual reactants or soluble impurities. mdpi.commdpi.compreprints.orgpreprints.org Following washing, the complexes are dried, commonly over a drying agent like CaCl₂ for an extended period, such as two weeks, to ensure complete removal of solvent. mdpi.commdpi.compreprints.orgpreprints.org Similar precipitation and isolation protocols have been successfully applied to complexes involving derivatives such as 6-methyl-2-thiouracil and 6-propyl-2-thiouracil. mdpi.compreprints.orgpreprints.org The formation of these solid compounds through precipitation indicates their limited solubility in the reaction media used. mdpi.commdpi.compreprints.orgpreprints.org

The isolated solid complexes are then characterized using a variety of analytical techniques to confirm their formation, determine their composition, and elucidate their structural features. Physical characteristics such as color and melting point are often recorded. mdpi.com Elemental analysis is a crucial step in characterizing the composition of the isolated complexes. Techniques like Microwave Plasma Atomic Emission Spectrometry (MP-AES) and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) are employed to determine the content of metal ions and other elements like sulfur within the complex. mdpi.com These elemental analysis data are essential for proposing tentative average compositions for the synthesized complexes. mdpi.com

Spectroscopic methods provide valuable insights into the bonding and structure of the solid complexes. Attenuated Total Reflectance (ATR) IR spectroscopy is frequently used to examine vibrational modes and identify functional groups involved in coordination. mdpi.commdpi.compreprints.orgpreprints.orgresearchgate.net Solid-state NMR spectroscopy is another powerful tool for structural elucidation, providing information about the local environment of atomic nuclei within the solid complex. mdpi.comresearchgate.net Raman spectroscopy also contributes to the vibrational characterization of the isolated materials. mdpi.commdpi.compreprints.orgpreprints.orgresearchgate.net

Despite the successful isolation of solid complexes through precipitation, obtaining single crystals suitable for X-ray diffraction analysis, which provides definitive structural information, can be challenging. Some studies report unsuccessful attempts at growing single crystals from the isolated this compound complexes. mdpi.com

The physical characteristics and elemental analysis data for some representative this compound complexes isolated via precipitation are summarized in the table below:

ComplexColorSolubility (Selected Solvents)Yield (%)Metal Content (%) (MP-AES/ICP-OES)Sulfur Content (%) (ICP-OES)Tentative Average Composition
Cu(II)-2,4-dithiouracil complexYellow-greenLimited in DMSO, DMF; Insoluble in H₂O, THF, EtOH, EtOAc, C₆H₁₂ mdpi.com52-56Data available in source mdpi.comData available in source mdpi.comProposed in source mdpi.com
Au(III)-2,4-dithiouracil complexBeigeLimited in DMSO, DMF; Insoluble in H₂O, THF, EtOH, EtOAc, C₆H₁₂ mdpi.com52-56Data available in source mdpi.comData available in source mdpi.comProposed in source mdpi.com
Cu(II)-6-methyl-2-thiouracil complexYellow-greenSoluble in DMSO, DMF; Insoluble in H₂O, THF, EtOH, EtOAc, C₆H₁₂ preprints.org40-72Data available in source preprints.orgNot specified in snippetProposed in source preprints.org
Pd(II)-6-methyl-2-thiouracil complexBrownSoluble in DMSO, DMF; Insoluble in H₂O, THF, EtOH, EtOAc, C₆H₁₂ preprints.org40-72Data available in source preprints.orgNot specified in snippetProposed in source preprints.org

Note: Specific elemental analysis percentages and detailed tentative compositions are available in the cited sources.

This systematic approach involving precipitation, isolation by filtration, and comprehensive characterization using elemental analysis and spectroscopic techniques is fundamental to confirming the successful formation of this compound complexes and understanding their basic properties in the solid state.

Advanced Structural Characterization and Elucidation of Dithiouracil

Tautomeric Equilibrium and Structural Stability

The structure of dithiouracil is not static; it exists as a dynamic equilibrium of several tautomeric forms. Tautomers are structural isomers that readily interconvert, primarily through the migration of a proton. In the case of 2,4-dithiouracil, the potential for proton migration between nitrogen and sulfur atoms leads to a variety of possible structures, including dithione, thione-thiol, and dithiol forms. Understanding this equilibrium is crucial as the predominant tautomer determines the molecule's chemical reactivity and biological interactions.

Experimental investigations have been pivotal in identifying the most stable tautomeric forms of thiouracil derivatives. Techniques such as core-level photoemission spectroscopy have been employed to study the keto-enol (or in this case, thione-thiol) tautomerism. nih.gov For thiouracils, studies have revealed that attaching additional SH groups to the pyrimidine (B1678525) ring tends to stabilize the oxo-thione or dithione forms. nih.gov

In dimethyl sulphoxide solution, NMR spectroscopy has been used to determine the tautomeric form of related 6-amino-2-thiouracil (B86922) analogues. rsc.org These studies found that the compounds exist predominantly in the imino-thioxo form rather than the amino-thiol form, based on selectively proton-decoupled ¹³C NMR spectra. rsc.org While direct experimental data on the gas-phase tautomer populations of 2,4-dithiouracil is scarce, analogous studies on 2-thiouracil (B1096) have shown the dithione form to be the most stable. dtic.milnih.gov

Computational chemistry provides powerful tools to investigate the structures and relative energies of tautomers that may be difficult to isolate or characterize experimentally. acs.org Theoretical studies using ab initio and density functional theory (DFT) methods have been conducted on thiouracil and its derivatives to predict the energetic preference of their various tautomeric forms. nih.govacs.org

For the related 2-thiouracil, ab initio geometry optimizations have been performed for its six possible tautomers. nih.gov These calculations, both in the gas phase and in solution (using the self-consistent reaction field theory), consistently indicate that the diketo-like (or dithione for this compound) form is the most energetically preferred tautomer. nih.gov The relative stability of the tautomers can, however, be influenced by the computational level of theory and the dielectric constant of the solvent used in the model. nih.gov Similar theoretical studies on uracil (B121893) have explored a potential energy surface comprising numerous tautomeric forms, establishing a relative order of stability and rationalizing it in terms of proton affinities and deprotonation enthalpies. kuleuven.be These computational approaches are directly applicable to 2,4-dithiouracil, confirming that the dithione tautomer is the most stable form, with other thione-thiol and dithiol forms existing at higher relative energies. acs.org

TautomerStructureRelative Energy (kcal/mol) - Gas Phase (Example Data)
DithionePyrimidine-2,4(1H,3H)-dithione0.00
2-Thiol-4-thione2-Mercaptopyrimidine-4(3H)-thione~9-11
4-Thiol-2-thione4-Mercaptopyrimidine-2(1H)-thione~10-12
DithiolPyrimidine-2,4-dithiol>20

Note: The relative energy values are illustrative, based on computational studies of thiouracil derivatives. The exact values for 2,4-dithiouracil may vary depending on the computational method.

Spectroscopic Analysis of this compound and its Metal Complexes

Spectroscopic techniques are indispensable for the structural elucidation of this compound and its coordination compounds. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful, providing detailed information about the molecular framework, atom connectivity, and the electronic environment of nuclei.

NMR spectroscopy, including one-dimensional (¹H, ¹³C) and two-dimensional techniques, has been extensively used to characterize this compound and its metal complexes. researchgate.netmdpi.com These methods allow for the unambiguous assignment of signals and provide insights into the coordination behavior of the ligand upon complexation with metal ions. mdpi.com

The ¹H NMR spectrum of 2,4-dithiouracil provides key information about the protons in the molecule. In a solvent like DMSO-d₆, the protons attached to the nitrogen atoms (N1-H and N3-H) typically appear as two distinct singlets at high chemical shifts, for example, around 12.90 ppm and 13.64 ppm. researchgate.net The protons on the pyrimidine ring, H-5 and H-6, also show characteristic signals.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbons directly bonded to sulfur (C2 and C4), known as thionyl carbons, resonate at significantly downfield chemical shifts due to the deshielding effect of the sulfur atoms. For instance, in complexes, the C2 signal may appear around 168.92 ppm. researchgate.net Upon complexation with a metal ion like cadmium(II) or mercury(II), shifts in the ¹³C signals, particularly for C2 and C4, indicate the coordination of the ligand to the metal center. researchgate.net This deshielding is often attributed to the σ-donation of the nitrogen lone pair to the metal. researchgate.net

NucleusAtom PositionChemical Shift (δ, ppm) - this compound (in DMSO-d₆)
¹HN1-H~12.90
¹HN3-H~13.64
¹HC5-H(Varies)
¹HC6-H(Varies)
¹³CC2~168-175
¹³CC4(Varies)
¹³CC5(Varies)
¹³CC6(Varies)

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. researchgate.netresearchgate.net

To overcome the complexity of 1D spectra and to confirm structural assignments, a suite of 2D NMR experiments is employed. researchgate.netresearchgate.net These techniques provide correlation information between different nuclei.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups. uvic.ca In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons are not observed. emerypharma.com This helps in assigning the carbon signals of the pyrimidine ring.

COSY (Correlation Spectroscopy): ¹H-¹H COSY is a homonuclear correlation experiment that shows which protons are spin-coupled to each other. researchgate.net It reveals correlations between adjacent protons, for example, between H-5 and H-6 on the this compound ring, helping to trace out the proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). emerypharma.com For this compound, HSQC would show a cross-peak connecting the ¹H signal of H-5 to the ¹³C signal of C-5, and similarly for H-6 and C-6. The absence of HSQC correlations for the signals at ~12-14 ppm confirms they belong to NH protons, which are not directly bonded to carbon. researchgate.net

The combined application of these 1D and 2D NMR techniques allows for the complete and unambiguous structural characterization of this compound and provides definitive evidence for its mode of coordination in metal complexes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Solid-State NMR Applications

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of solid materials, including pharmaceutical compounds like this compound. Unlike solution-state NMR, SSNMR provides information about the local environment of nuclei in the solid phase, offering insights into polymorphism, intermolecular interactions, and molecular conformation.

In the study of this compound and its complexes, SSNMR, particularly ¹³C and ¹⁵N NMR, has been employed to probe the bonding environment. For instance, in cadmium and mercury selenocyanate (B1200272) complexes of 2,4-dithiouracil (DTU), solid-state ¹³C NMR data indicated stronger bonding of cadmium to the thiouracil ligand compared to mercury. researchgate.net The chemical shifts observed in SSNMR are highly sensitive to the electron density around the nucleus, which is influenced by bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

Two-dimensional heteronuclear correlation (HETCOR) SSNMR experiments are particularly useful for establishing proximities between different nuclei, such as ¹H and ¹³C. rsc.orgchemrxiv.org These experiments rely on through-space dipolar couplings to transfer polarization from abundant spins (like ¹H) to dilute spins (like ¹³C), providing connectivity information and aiding in the assignment of resonances. chemrxiv.org For molecules with aromatic groups like this compound, SSNMR spectra can be affected by anisotropic bulk magnetic susceptibility (ABMS), which can lead to significant line broadening. rsc.org However, techniques like 2D HETCOR can mitigate this broadening, enhancing spectral resolution. rsc.org

The application of SSNMR to this compound can elucidate key structural features:

Tautomeric Form: SSNMR can distinguish between the dithione and dithiol tautomers in the solid state by analyzing the chemical shifts of the carbon and nitrogen atoms in the pyrimidine ring.

Hydrogen Bonding: The technique is sensitive to the hydrogen-bonding network within the crystal lattice. ¹H and ¹⁵N SSNMR can directly probe the N-H groups involved in these interactions.

Polymorphism: Different crystalline forms (polymorphs) of this compound would yield distinct SSNMR spectra, making it a valuable tool for identifying and characterizing polymorphism, which is critical in the pharmaceutical industry.

While detailed SSNMR studies purely on this compound are not extensively documented in the provided search results, the principles and applications of the technique to related systems demonstrate its potential for in-depth structural characterization of this compound in the solid state. researchgate.netnih.gov

Vibrational Spectroscopy

Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands corresponding to the vibrational motions of its constituent atoms. nih.govias.ac.in The analysis of solid-phase this compound using Fourier Transform Infrared (FTIR) spectroscopy, often coupled with theoretical Density Functional Theory (DFT) calculations, allows for the precise assignment of these vibrational modes. nih.gov

Attenuated Total Reflection (ATR) is a sampling technique frequently used with IR spectroscopy that allows for the direct analysis of solid or liquid samples with minimal preparation. wikipedia.orgbruker.com An evanescent wave penetrates a short distance into the sample, making ATR-IR particularly useful for obtaining high-quality spectra of strongly absorbing or opaque solids like this compound. wikipedia.orgunige.chyoutube.com

Key vibrational modes for this compound observed in IR spectra include N-H stretching, C=S stretching, and various ring vibrations. DFT calculations have been used to assign the bands observed in the experimental FTIR spectrum of solid 2,4-Dithiouracil. nih.gov For example, the out-of-plane bending motions of the two N-H bonds are found to be uncoupled in the neutral this compound molecule. nih.gov

The table below summarizes some of the key experimental FTIR bands for this compound and their assignments based on computational analysis. nih.govpku.edu.cn

Observed FTIR Frequency (cm⁻¹)Vibrational Assignment
3150N-H Stretching
1595Ring Stretching
1510C-N Stretching / N-H Bending
1241Kekule Ring Stretch
1175C=S Stretching / Ring Deformation
980Ring Breathing
785C-H Out-of-plane Bending
550Ring Deformation

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable structural information for this compound. nih.gov The Raman spectrum of solid 2,4-Dithiouracil has been recorded and analyzed, with assignments supported by DFT calculations. nih.govpku.edu.cn

Significant Raman bands for this compound include those corresponding to the symmetric stretching of the C=S bonds and the "ring breathing" mode, a collective, symmetric vibration of the entire pyrimidine ring. nih.govias.ac.in The comparison of this compound's Raman spectrum to that of uracil shows that the ring breathing and Kekulé stretching modes have lower frequencies in this compound, which can be attributed to the mass effect of substituting oxygen with sulfur atoms. ias.ac.in

Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band, can selectively enhance vibrations coupled to that electronic transition. pku.edu.cnualberta.canih.gov This technique has been used to study the short-time structural dynamics of this compound in its higher light-absorbing excited states. pku.edu.cn

The table below presents prominent experimental FT-Raman bands for solid this compound and their corresponding vibrational assignments. nih.govpku.edu.cn

Observed FT-Raman Frequency (cm⁻¹)Vibrational Assignment
3145N-H Stretching
1590Ring Stretching
1505C-N Stretching / N-H Bending
1241Kekule Ring Stretch (Strong Intensity)
1170C=S Stretching / Ring Deformation
985Ring Breathing (Strong Intensity)
705Ring Deformation
490C=S Bending

X-ray Diffraction Analysis in Structural Determination

X-ray Diffraction (XRD) is a definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. malvernpanalytical.com By analyzing the pattern of diffracted X-rays from a single crystal, the precise location of each atom can be mapped, revealing exact bond lengths, bond angles, and intermolecular interactions.

The molecular structure of 2,4-dithiouracil has been determined by single-crystal X-ray diffraction. acs.org These studies provide conclusive evidence for its molecular geometry and packing in the solid state. The analysis revealed that the packing of this compound molecules in the crystal lattice is dominated by N–H···S hydrogen bonds. acs.org

Key structural parameters for this compound obtained from X-ray diffraction are summarized in the table below. acs.org

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
C(2)-S Bond Length1.685 (±0.006) Å
C(4)-S Bond Length1.645 (±0.006) Å
N(1)-C(2) Bond Length1.363 (±0.008) Å
C(2)-N(3) Bond Length1.378 (±0.008) Å
N(3)-C(4) Bond Length1.397 (±0.008) Å
C(4)-C(5) Bond Length1.442 (±0.009) Å
C(5)-C(6) Bond Length1.340 (±0.009) Å
C(6)-N(1) Bond Length1.371 (±0.008) Å

The data show that the two C-S bond lengths are different, indicating a variation in their double-bond character. The C(4)-S bond is shorter than the C(2)-S bond, suggesting a higher degree of polarization in the thionamide group at the 4-position. acs.org This structural information is crucial for understanding the molecule's electronic properties and reactivity.

Photoelectron and Core-Level Spectroscopy

Time-Resolved Photoelectron Spectroscopy (TRPES) is a sophisticated pump-probe technique used to study the ultrafast dynamics of molecules in excited electronic states. rsc.org A "pump" laser pulse excites the molecule to a higher energy state, and a subsequent "probe" pulse ionizes it. By measuring the kinetic energy of the ejected photoelectrons as a function of the time delay between the pump and probe pulses, the evolution of the excited state population can be tracked on a femtosecond timescale. nih.gov

The photodynamics of this compound and related thiobases have been investigated using TRPES. rsc.orgresearchgate.net Unlike canonical nucleobases like uracil, which primarily relax through internal conversion, thionated bases such as this compound exhibit a high quantum yield for populating the triplet manifold via intersystem crossing (ISC). rsc.org This property is central to their potential use as photosensitizers.

TRPES experiments on 2,4-dithiouracil reveal that multiple photodecay processes can be initiated depending on the excitation energy. researchgate.net The molecule can exhibit ISC rates and triplet-state lifetimes that are characteristic of either 2-thiouracil or 4-thiouracil (B160184), making it a versatile photoactivatable compound. researchgate.net The combination of TRPES experiments with high-level computational chemistry allows for a detailed characterization of the potential energy surfaces that govern these relaxation dynamics. rsc.org

For the related 2-thiouracil, TRPES studies have identified distinct time constants associated with the decay of the initially populated singlet state and the subsequent population of the triplet state. nih.govrsc.org These experiments show that single-photon ionization is an effective probe for these dynamics. nih.gov The photoelectron spectra of this compound show distinct bands arising from the ionization of sulfur lone pairs and the pyrimidine π system, which allows for clear monitoring of the excited-state population. arxiv.org

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound, XPS provides valuable insights into the core-level electronic structure of the molecule.

A comprehensive study of gas-phase 2,4-dithiouracil has been conducted using a combination of experimental measurements and theoretical calculations. mdpi.com The core-level photoelectron spectra were calculated using the equation-of-motion coupled-cluster (EOM-CCSD) method. mdpi.com For the carbon 1s photoelectrons, a splitting on the eV scale is observed, which can be attributed to the different chemical environments of the carbon atoms within the this compound ring. mdpi.com The sulfur 2p spectra exhibit a characteristic spin-orbit splitting of 1.2 eV and an asymmetric vibrational line shape. mdpi.com In contrast, the nitrogen 1s and sulfur 2s edges each show a single, distinct photoline. mdpi.com

These studies also successfully resolved the correlation satellites of these photolines, providing a deeper understanding of the electronic interactions within the molecule. mdpi.com The ability to distinguish and assign spectral features to specific atomic sites is crucial for a complete electronic structure description of this compound.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for probing the unoccupied electronic states and local bonding environment of atoms in molecules. By exciting core electrons to unoccupied valence orbitals, NEXAFS provides a fingerprint of the molecular orbitals and the orientation of molecules on surfaces.

For 2,4-dithiouracil, NEXAFS spectra have been investigated at the carbon, nitrogen, and sulfur K and L edges. mdpi.com Theoretical calculations using algebraic diagrammatic construction and EOM-CCSD have been employed to interpret the experimental results. mdpi.com

The NEXAFS spectra of this compound exhibit distinct features at different absorption edges:

Nitrogen 1s edge: The spectrum is noted to be very complex, a contrast to the simpler single photoline observed in its XPS spectrum. mdpi.com

Carbon 1s edge: Similar to XPS, the C 1s edge NEXAFS spectrum shows site-specific splitting, allowing for the differentiation of the carbon atoms in the pyrimidine ring. mdpi.com

Sulfur 2s and 2p edges: These spectra are characterized by two strong pre-edge transitions. mdpi.com The S 2p spectra also display the spin-orbit splitting of 1.2 eV, consistent with XPS findings. mdpi.com

These element-specific and site-specific insights from NEXAFS spectroscopy are critical for a detailed understanding of the electronic structure and chemical bonding in this compound.

Photoelectron Study of Anion and Neutral Forms

Photoelectron spectroscopy has been instrumental in characterizing both the neutral and anionic forms of 2,4-dithiouracil, providing fundamental data on electron affinities and the energies of molecular orbitals.

Anion Photoelectron Spectroscopy: The photoelectron spectrum of the 2,4-dithiouracil anion (2,4-DTU)⁻ is dominated by a single, broad band, which is indicative of a valence anion. mdpi.comresearchgate.net The vertical detachment energy (VDE), the energy required to remove an electron from the anion without a change in geometry, has been experimentally determined to be 1.4 eV. mdpi.comresearchgate.net This value is significantly larger than that of the canonical nucleobase uracil, indicating that the sulfur substitutions substantially alter the electronic structure and increase the electron affinity. mdpi.comresearchgate.net The electron affinity of 2,4-dithiouracil has been calculated to be 0.87 eV. researchgate.net

SpeciesVertical Detachment Energy (VDE) (eV)Calculated Electron Affinity (EA) (eV)
(2,4-DTU)⁻1.4 mdpi.comresearchgate.net0.87 researchgate.net
(4-TU)⁻1.05 mdpi.comresearchgate.net0.61 researchgate.net
(5-chlorouracil)⁻1.01 researchgate.net~0.5 researchgate.net
(5-fluorouracil)⁻0.88 researchgate.net~0.4 researchgate.net

Neutral Photoelectron Spectroscopy: While experimental spectra for neutral 2,4-dithiouracil are not as readily available, theoretical simulations have provided significant insights. preprints.orgencyclopedia.pub Ground-state UV photoelectron spectra have been simulated using multireference configuration interaction calculations and Dyson norms to approximate the photoionization intensity. preprints.orgencyclopedia.pub These simulations show distinct bands in the photoelectron spectrum that can be attributed to the ionization of electrons from the sulfur lone pairs and the pyrimidine π system. preprints.orgencyclopedia.pub These theoretical studies are crucial for interpreting potential future experimental results and for understanding the electronic structure of the neutral molecule.

Metal-Ligand Coordination Geometries and Binding Modes in this compound Complexes

The presence of multiple donor atoms (two sulfur and two nitrogen atoms) makes 2,4-dithiouracil a versatile ligand in coordination chemistry, capable of forming complexes with a variety of metal ions.

Characterization of Coordination Sites (e.g., Nitrogen, Sulfur, Oxygen Atoms)

2,4-Dithiouracil possesses four potential donor atoms for coordination with metal ions: the two sulfur atoms at positions 2 and 4, and the two nitrogen atoms at positions 1 and 3. preprints.org The specific coordination mode depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Coordination can occur in a monodentate or bidentate fashion.

Monodentate coordination: The ligand binds to the metal center through a single donor atom, typically one of the sulfur atoms. This type of binding has been suggested for complexes with Cu(I), Au(I), and Pt(IV). mdpi.com

Bidentate chelation: The ligand binds to the metal center through two donor atoms, forming a chelate ring. A common bidentate mode involves the N(3) and one of the C=S groups. mdpi.com This has been proposed for complexes with metals such as Cu(II), Cd(II), Hg(II), Pd(II), Pt(II), Rh(III), and Ir(III). mdpi.com

In some cases, desulfurization can occur during complex synthesis, leading to the formation of 2-thiouracil or uracil, which then coordinate with the metal ion. nih.gov This highlights the importance of careful characterization of the final complex.

Proposed Coordination Structures (e.g., Octahedral, Square Planar)

The coordination geometry of this compound complexes is determined by the coordination number and electronic properties of the central metal ion.

Octahedral Geometry: For Rh(III) and Ir(III) complexes, an octahedral structure is formed. mdpi.com In these cases, this compound acts as a chelating ligand, binding through the N(3) atom and a C=S group. mdpi.com

Square Planar Geometry: Palladium(II) and platinum(II) complexes with this compound typically adopt a square planar geometry. mdpi.com Similar to the octahedral complexes, the ligand is anionic and chelates to the metal via the N(3) and a C=S moiety. mdpi.com A slightly distorted square-planar coordination has also been observed in an Au(III) complex containing a uracil derivative. mdpi.com

Computational Chemistry and Theoretical Modeling of Dithiouracil

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are essential tools for investigating the electronic structure and relative energies of different forms of dithiouracil. These methods allow researchers to determine the most stable molecular geometries and understand the distribution of electrons within the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure and properties of molecules like this compound. DFT calculations have been employed to investigate various aspects of DTU, including its tautomerism, electronic properties, and interactions.

Studies have utilized DFT to examine the six possible tautomers of 2,4-dithiouracil. These calculations have shown that the dithion tautomer is the lowest energy form. mdpi.compreprints.org The energy difference between the dithion tautomer and the second most stable tautomer (dithiol 2) was calculated to be approximately 28 kJ mol−1. mdpi.compreprints.org

DFT calculations have also been applied to study the molecular structure of 2,4-dithiouracil under the effect of hydration, comparing the results to those obtained for uracil (B121893). nih.govresearchgate.net These studies have established trends in bond lengths and atomic charges upon hydration. nih.gov The B3LYP functional with the 6-31G(d,p) basis set is a common approach used in DFT studies of thiouracils. nih.govresearchgate.net Benchmarking studies on thiouracil have indicated that the DFT/B3LYP/6-311++G (d, p) method is suitable for predicting bond lengths. mdpi.com

DFT has been used to calculate quantum chemical parameters for this compound, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap (ΔE), and dipole moment. capes.gov.brresearchgate.net These parameters can provide insights into the molecule's reactivity and interactions. For instance, a lower ΔE value is associated with increased reactivity. researchgate.net

Property Value (DFT/B3LYP/6-31G) Citation
Total Negative Charge -1.516 e researchgate.net
Total Energy -28860.914 eV researchgate.net
HOMO Energy -7.0178 eV researchgate.net
ΔE 3.794 eV researchgate.net
Molecular Volume 128.323 cm³/mol researchgate.net

DFT calculations have also been employed to study the complexation activity of 2,4-dithiouracil with metal ions like Cu(II) and Au(III). mdpi.compreprints.org

Ab Initio Methods

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have also been utilized to study this compound. These methods provide a rigorous approach to calculating electronic structure and properties.

Studies have used ab initio electron propagator and other many-body methods to calculate electron affinities, vertical electron detachment energies, and isomerization energies of this compound and its valence anions. nih.govauburn.edu These calculations help in understanding the stability of anionic forms and their detachment energies. For the canonical 2,4-dithiouracil anion, the vertical electron detachment energy was calculated to be 1.06 eV using CCSD(T) and 1.4 eV experimentally. auburn.edunih.govaip.org

Ab initio calculations have also been performed to examine the influence of thioketo substitution on properties such as acidity and proton affinity in uracil derivatives, including this compound. nih.gov

Equation-of-Motion Coupled-Cluster Theory (EOM-CCSD)

Equation-of-Motion Coupled-Cluster Theory (EOM-CCSD) is a sophisticated ab initio method used for calculating excitation energies, ionization potentials, and electron affinities. EOM-CCSD has been applied to study the photoelectron and X-ray absorption spectra of this compound.

EOM-CCSD calculations have been used to compute core ionization energies at different atomic edges (O 1s, N 1s, C 1s, S 2s, and S 2p) for 2,4-dithiouracil. researchgate.netaip.orgnih.govdntb.gov.uaaip.org These calculations, often combined with the core-valence separation scheme, provide theoretical photoelectron spectra that can be compared with experimental results. aip.orgaip.org For instance, CCSD calculations for the C 1s peaks in 2,4-dithiouracil show good agreement with experimental data. aip.org

EOM-CCSD has also been used to calculate Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectra, particularly at the sulfur 2p edge, where it accounts for spin-orbit splitting. aip.orgaip.org

Spectroscopic Property Predictions and Simulations

Computational methods are invaluable for predicting and simulating the various spectroscopic properties of this compound, aiding in the interpretation of experimental spectra.

Vibrational Spectra Simulations

Simulations of vibrational spectra, such as Infrared (IR) and Raman spectroscopy, provide detailed information about the molecular vibrations of this compound and can help in assigning experimental peaks.

DFT calculations have been used to simulate the vibrational spectra of 2,4-dithiouracil and its cation and anion forms. mdpi.compreprints.org Theoretical models have been developed to describe the infrared spectra of hydrogen-bonded 2,4-dithiouracil crystals, taking into account factors like anharmonic coupling between N-H(D) stretching and N···S stretching vibrations, resonance interaction, and Fermi resonance. aip.orgresearchgate.net These models are based on the presence of hydrogen-bonded cyclic planar dimers in the crystal structure of 2,4-dithiouracil. aip.org

Simulations of IR spectra for 2-thiouracil (B1096) (a related compound) in the isolated state (monomer form) using DFT methods like B3LYP and B3PW91 with the 6-31G(d,p) basis set have shown good correspondence with experimental IR spectra. researchgate.net

Photoelectron and X-ray Absorption Spectra Simulations

Computational methods are crucial for simulating photoelectron and X-ray absorption spectra, which provide insights into the electronic energy levels and core electron excitations of this compound.

Photoelectron spectra of 2,4-dithiouracil have been simulated using methods such as multireference configuration interaction calculations and EOM-IP-CCSD. researchgate.netnih.govaip.orgscispace.comarxiv.org These simulations help in identifying distinct bands in the spectra corresponding to the ionization of electron pairs from sulfur and oxygen atoms, as well as the pyrimidine (B1678525) π-system. mdpi.compreprints.orgresearchgate.net The first ionization potential for thiouracils, including this compound, is found to be lower than that of uracil. researchgate.netarxiv.org

Simulations of core-level photoelectron spectra at various edges (O 1s, N 1s, C 1s, S 2s, S 2p) have been performed using EOM-CCSD. researchgate.netaip.orgnih.govdntb.gov.uaaip.org These simulations, often combined with experimental data, allow for the assignment of specific peaks to ionization events from different atomic sites within the molecule. aip.org

Simulations of X-ray absorption spectra, particularly NEXAFS, have also been conducted using methods like algebraic diagrammatic construction and EOM-CCSD. researchgate.netaip.orgnih.govdntb.gov.uaaip.org These simulations help in interpreting the pre-edge and main edge features in the X-ray absorption spectra, providing information about core electron excitations to unoccupied molecular orbitals. aip.orgaip.org

Time-resolved photoelectron spectroscopy simulations have been used to study the excited-state dynamics of related thiouracils, providing insights into processes like intersystem crossing. mdpi.comnih.govresearchgate.net While these specific studies focus on 2-thiouracil, the methodologies are relevant to understanding the photodynamics of this compound as well.

Molecular Dynamics and Photodynamics Simulations

Molecular dynamics and photodynamics simulations are crucial for understanding the time-dependent behavior of this compound, particularly following photoexcitation. These simulations can reveal relaxation pathways, intersystem crossing mechanisms, and the influence of the molecular environment.

Time-Dependent DFT (TDDFT)

Time-Dependent Density Functional Theory (TDDFT) is a widely used method for calculating the electronic excited states of molecules. TDDFT calculations have been employed to study the electronic transitions of this compound and its related thiouracils in the gas phase and in solution. acs.org Studies have utilized TDDFT to calculate gaseous and solution-phase excited state spectra, aiding in the assignment of experimental spectra. mdpi.com For instance, TDDFT calculations predicted an electronic absorption for the deprotonated form of 2-thiouracil at 3.8 eV. mdpi.com While TDDFT can provide valuable insights, some studies indicate that it may not accurately reproduce the energetic order of states compared to higher-level methods like CASPT2, particularly for states with significant double excitation character. acs.org

Complete-Active-Space Second-Order Perturbation Theory (CASPT2)

Complete-Active-Space Second-Order Perturbation Theory (CASPT2) is a more advanced ab initio method often used for calculating excited-state energies and potential energy surfaces, particularly in cases involving multi-configurational character. MS-CASPT2 (multistate CASPT2) has been extensively used to investigate the deactivation mechanisms of photoexcited thiouracils, including 2-thiouracil. nih.govnih.govresearchgate.net Studies employing MS-CASPT2 have revealed detailed relaxation pathways after UV irradiation. For 2-thiouracil, it was found that after excitation to the S₂ state, rapid relaxation to the S₁ state occurs, followed by efficient intersystem crossing to triplet states (T₂ and T₁). nih.govnih.gov This intersystem crossing has been calculated to occur with a time constant of around 400 fs and a triplet yield exceeding 80%, showing good agreement with experimental results. nih.govnih.gov CASPT2 calculations have also been used to study potential energy profiles of triplet states in different environments. rsc.org

Nonadiabatic Dynamics Simulations

Nonadiabatic dynamics simulations are essential for modeling the transitions between different electronic states, which are crucial for understanding photochemical processes like internal conversion and intersystem crossing. These simulations track the motion of atoms on multiple potential energy surfaces simultaneously. Nonadiabatic dynamics simulations, particularly those based on the MS-CASPT2 level of theory, have been applied to study the deactivation pathways of photoexcited thiouracils. nih.govnih.gov These simulations have confirmed that after excitation, rapid internal conversion from S₂ to S₁ occurs, followed by intersystem crossing to triplet states. nih.govnih.gov Both direct S₁ → T₁ and indirect S₁ → T₂ → T₁ pathways have been identified, with the indirect pathway being predominant. nih.govnih.gov Implementations allowing for nonadiabatic dynamics simulations including intersystem crossing using methods like the algebraic diagrammatic construction at second order [ADC(2)] have been developed and evaluated for molecules like 2-thiouracil, showing good agreement with results from high-level multi-state complete active space perturbation theory. arxiv.orgaip.org

Molecular Interaction and Complexation Modeling

Computational methods are also valuable for investigating how this compound interacts with other species, such as metal ions and solvent molecules.

Metal Ion Complexation Energetics and Stability

Computational studies, often employing Density Functional Theory (DFT), have been used to explore the complexation behavior of this compound and its derivatives with various metal ions. These studies aim to understand the preferred binding sites, the energetics of complex formation, and the stability of the resulting complexes. DFT calculations have been used to examine the structures and comparative stabilities of complexes formed between metal ions like Cu²⁺ and Cu⁺ with uracil, 2-thiouracil, 4-thiouracil (B160184), and 2,4-dithiouracil. mdpi.com Theoretical studies have indicated that for certain metal ions, complexes involving tautomeric forms of uracil can be more stable than those with canonical forms, facilitating bidentate interactions. nih.gov For platinum(II) complexes with thiouracils, studies suggest that the metal center exhibits a stronger affinity for sulfur atoms compared to oxygen atoms. nih.gov The complexation potential of 2,4-dithiouracil with metals like Au(III) and Cu(II) has been investigated, leading to the synthesis of new metal chelate complexes whose structures were analyzed using spectroscopic techniques. mdpi.com Computational methods, alongside experimental techniques like potentiometry and spectroscopy, have been used to study the complex formation between metal ions like copper(II) and thiouracil derivatives, determining stability constants and exploring the distribution of formed species. researchgate.net

Hydrogen Bonding Interactions

Hydrogen bonding is a fundamental intermolecular interaction that significantly influences the structure and properties of molecules, particularly in biological systems. aip.org In the context of this compound, hydrogen bonding interactions play a crucial role in its crystal structure and its interactions with other molecules, including water and proteins.

Theoretical models have been developed to study the infrared spectra of hydrogen-bonded 2,4-dithiouracil crystals, focusing on the N-H stretching bands. aip.orgresearchgate.net These models consider the anharmonic coupling between N-H stretching and N···S stretching vibrations, as well as resonance interactions between hydrogen bonds in dimers. aip.orgresearchgate.net

Studies on the hydration of thiouracil molecules, including this compound, using DFT methods have provided insights into the hydrogen bonding interactions with water molecules. nih.gov Trends in bond lengths and atomic charges upon hydration have been established, indicating that hydrogen bonds formed by water molecules can compress the structure and increase nucleobase-water interactions. nih.gov

Research on thiouracil derivatives has also explored the correlation between hydrogen bond strength and nuclear quadrupole resonance (NQR) parameters, particularly for nitrogen atoms. nih.gov These studies suggest that for thiouracil derivatives, a stronger hydrogen bond is generally associated with a lower asymmetry parameter for the nitrogen involved. nih.gov

Molecular Docking and Protein Interaction Simulations

Molecular docking and protein interaction simulations are computational techniques used to predict the binding affinity and interaction modes of a small molecule (ligand) with a protein target. These methods are valuable in understanding the potential biological activity of compounds like this compound by simulating their interactions at the atomic level. mdpi.com

Molecular docking calculations have been performed for 2,4-dithiouracil with various targeted proteins. nih.govmdpi.comnih.gov These studies aim to characterize the behavior of this compound in the binding site of target proteins and to elucidate potential biochemical processes. mdpi.com

Ligand Interactions with Targeted Proteins

Molecular docking studies involving 2,4-dithiouracil as a ligand have been conducted to investigate its potential interactions with specific protein targets. For instance, docking calculations have explored the binding of this compound with proteins such as the Sodium Iodide Symporter (NIS), Thyroid Stimulating Hormone Receptor (TSHR), and Thyroid Peroxidase (TPO). mdpi.com

These simulations provide data on binding energies and predicted inhibition constants, offering insights into the potential efficacy of this compound or its derivatives in modulating the activity of these proteins. mdpi.com For example, one study indicated that 2,4-dithiouracil exhibited lower binding energy and inhibition constant for the targeted protein NIS, suggesting a potentially stronger interaction compared to another compound studied. mdpi.com

Molecular docking studies on derivatives of thiouracil, including sulfonamide derivatives, have also been performed to investigate their binding to protein targets like c-kit protein tyrosine kinase (PTK). pharmacophorejournal.compharmacophorejournal.com These studies assess the fitting of the compounds within the active site and evaluate fitness scores to understand their potential inhibitory activity. pharmacophorejournal.compharmacophorejournal.com

Summary of Docking Study Findings (Illustrative based on search results):

LigandTargeted Protein(s)Key Interaction TypesPredicted Binding Affinity/Outcome (Qualitative)Source(s)
2,4-DithiouracilNIS, TSHR, TPONot explicitly detailedLower binding energy for NIS reported. mdpi.com mdpi.com
2-ThiouracilBacillus subtilis, Escherichia coli, Candida albicansN-H···O, C-H···O, O-H···N, S-H···O, C-O···NStrong intermolecular H-bonded interactions observed. mdpi.com nih.govmdpi.com
Thiouracil derivatives (e.g., sulfonamides)c-kit protein tyrosine kinase (PTK)Not explicitly detailedExhibited proper fitting and fitness scores. pharmacophorejournal.compharmacophorejournal.com pharmacophorejournal.compharmacophorejournal.com
Thiouracil derivatives (e.g., 6-n-propyl-2-thiouracil)Human Serum Albumin (HSA)Hydrogen bonding, hydrophobic interactionHydrogen bonding plays a governing role in binding modifications. ias.ac.inresearchgate.net ias.ac.inresearchgate.net

These computational studies provide valuable theoretical insights into how this compound and its related compounds might interact with biological macromolecules, guiding further experimental research and potential drug design efforts.

Influence of Metal Complexation on Cytotoxic Effects

Metal complexes of thiouracil derivatives, including 2,4-dithiouracil, have demonstrated cytotoxic effects against various tumor cell lines preprints.orgmdpi.compreprints.org. Studies have shown that the complexation of metal ions, such as copper(II) (Cu(II)) and gold(III) (Au(III)), with 2,4-dithiouracil can significantly enhance its cytotoxic effects preprints.org. For instance, the addition of Au(III) and Cu(II) to 2,4-dithiouracil increased its cytotoxic activity against a normal cell line compared to the ligand alone. The Au(III) complex exhibited stronger cytotoxic activity against a tumor cell line than the ligand preprints.org. This suggests that coordination with specific metal ions plays a significant role in improving the cytotoxicity of thiouracil derivatives towards tumor cells while potentially maintaining lower toxicity towards normal cells preprints.org.

Research investigating the cytotoxic properties of metal complexes incorporating 2,4-dithiouracil has evaluated their effects on human cervical carcinoma cells (HeLa) and normal kidney cells from the African green monkey. The results indicated that the incorporation of Cu(II) and Au(III) into the compound structures significantly enhanced their cytotoxic effects. All tested complexes showed a stronger inhibitory effect on cancer cell proliferation compared to normal cells preprints.org.

Mechanistic Insights into Anti-proliferative Actions

While specific detailed mechanisms of the anti-proliferative actions of this compound itself were not extensively detailed in the provided search results, the broader context of thiouracil derivatives and related compounds offers some insights. Thiouracils, due to their structural similarity to uracil, can be incorporated into nucleic acids, potentially impeding tumor growth nih.gov. Additionally, metal complexes of thiouracil derivatives have been explored for their antitumor properties, with some gold(III) complexes exhibiting cytotoxic properties through non-cisplatin antitumor mechanisms preprints.org.

This compound has been suggested to act as an inhibitor of ribonucleic acid synthesis by reacting with the protonated form of the molecule and forming stable complexes, subsequently reacting with hydrogen atoms to produce tautomers biosynth.com. This interaction with nucleic acid synthesis machinery could contribute to anti-proliferative effects.

Enzymatic Interaction Studies

This compound and its derivatives engage in interactions with various enzymes, influencing their activity.

Interactions with Thyroid Peroxidase (TPO) and Thyroid Hormone Receptors (TSHR)

The structure of 2,4-dithiouracil has been analyzed in relation to key proteins, including thyroid peroxidase (TPO) and thyroid hormone receptors (TSHR) preprints.orgmdpi.compreprints.org. While 2-thiouracil is known for its significant antithyroid activity by inhibiting thyroid peroxidase wikipedia.orgchemicalbook.combiointerfaceresearch.compreprints.org, the specific interaction details for 2,4-dithiouracil with TPO and TSHR were explored through molecular docking studies. Molecular docking analysis for 2,4-dithiouracil has been performed against targeted proteins such as TSHR (PDB ID: 2XWT) and TPO (PDB ID: 1VGE) nih.gov. These studies aim to understand how 2,4-dithiouracil might bind to and interact with these crucial proteins involved in thyroid hormone synthesis and signaling. Small molecule inhibitors targeting TSHR are being studied for their potential in treating thyroid cancer by stopping the actions of TSHR-stimulating immunoglobulins researchgate.net.

Myeloperoxidase Inactivation by Thiouracil Derivatives

Thiouracil derivatives are recognized as a class of irreversible inhibitors of myeloperoxidase (MPO) mdpi.comresearchgate.net. MPO is a heme peroxidase involved in inflammatory processes. Thiouracil derivatives, similar to 2-thioxanthines, can act as mechanism-based inactivators of MPO. They are initially oxidized by MPO compound I into a free radical, which then irreversibly binds to MPO compound II, leading to an inactive enzyme form mdpi.comresearchgate.net. This mechanism involves covalent attachment to the heme prosthetic groups of the enzyme researchgate.net. While the specific inactivation of MPO by this compound was not detailed, its classification as a thiouracil derivative suggests it may share this property. N1-substituted-6-arylthiouracils, a class of thiouracil derivatives, have demonstrated potent and selective inhibition of MPO researchgate.net.

Nucleic Acid Interaction Studies

This compound and its related nucleosides have been investigated for their interactions with nucleic acids. The replacement of oxygen atoms by sulfur atoms in uracil, leading to compounds like 2,4-dithiouracil, can influence the probability of spontaneous mutations mdpi.compreprints.orgresearchgate.net.

Studies using quantum chemical calculations have explored the molecular packing of 2,4-dithiouracil and its impact on DNA:RNA microhelices preprints.orgmdpi.compreprints.orgnih.govresearchgate.netdntb.gov.ua. Different DNA:RNA hybrid microhelices incorporating 2,4-dithiouridine (B23725) nucleosides have been optimized and analyzed. The presence of thio-substituted uracil can lead to weaker Watson-Crick base pairs compared to unsubstituted uracil, slightly deforming the helical and backbone parameters, particularly with 2,4-dithiouridine nih.govresearchgate.net. However, thio-substitution can also significantly increase the dipole moment of A-type microhelices and affect parameters like rise and propeller twist nih.gov.

Furthermore, the long-lived triplet state of 2,4-dithiouracil can react efficiently with nucleic acid bases through a direct, oxygen-independent photocycloaddition mechanism rsc.org. This photoreactivity is significantly faster for 2,4-dithiouracil compared to 4-thiouracil under similar conditions rsc.org. The strong near-visible absorption and increased photoreactivity of 2,4-dithiouracil lay a foundation for developing RNA-targeted photocrosslinking and phototherapeutic agents rsc.org.

This compound is also thought to inhibit ribonucleic acid synthesis by forming stable complexes with the protonated form of the molecule biosynth.com.

Here is a summary of some research findings related to the cytotoxicity of this compound metal complexes:

CompoundCell Line (Tumor)Cell Line (Normal)Cytotoxic Effect (vs. Ligand)Selectivity (Tumor vs. Normal)Source
2,4-DithiouracilHuman cervical carcinoma (HeLa)African green monkey kidney-Lower sensitivity in tumor cells compared to complexes preprints.org preprints.org
2,4-Dithiouracil-Au(III) ComplexHuman cervical carcinoma (HeLa)African green monkey kidneyEnhanced preprints.orgStronger inhibitory effect on cancer cells preprints.org preprints.org
2,4-Dithiouracil-Cu(II) ComplexHuman cervical carcinoma (HeLa)African green monkey kidneyEnhanced preprints.orgStronger inhibitory effect on cancer cells preprints.org preprints.org

Here is a summary of some research findings related to enzymatic interactions:

CompoundEnzyme TargetType of InteractionKey FindingsSource
2,4-DithiouracilThyroid Peroxidase (TPO)Docking AnalysisStructure analyzed in relation to TPO (PDB ID: 1VGE) nih.gov. preprints.orgmdpi.compreprints.orgnih.gov
2,4-DithiouracilThyroid Hormone Receptors (TSHR)Docking AnalysisStructure analyzed in relation to TSHR (PDB ID: 2XWT) nih.gov. Potential for targeting TSHR in thyroid cancer researchgate.net. preprints.orgmdpi.compreprints.orgnih.govresearchgate.net
Thiouracil DerivativesMyeloperoxidase (MPO)Irreversible InhibitionAct as mechanism-based inactivators, forming covalent bonds with heme group mdpi.comresearchgate.net. mdpi.comresearchgate.net
2,4-DithiouracilUracil phosphoribosyltransferase (UPRTase) from Toxoplasma gondiiLigand/SubstrateBinds to and is a substrate for T. gondii UPRTase nih.gov. nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound1712448
Thiouracil1269845
2-Thiouracil1269845
4-Thiouracil2734394
Uracil1151
2,4-DithiouridineNot found in search results
2-Thiouridine439221
4-Thiouridine439222
6-Propyl-2-thiouracil6906
Methylmercaptoimidazole135313870
6-Thioguanine135398631
6-Mercaptopurine121341
5-Fluorouracil3385
Emimycin6433462
Methimazole (MMI)135398631

This compound, a pyrimidine derivative characterized by the presence of two sulfur atoms, is a compound of scientific interest due to its varied interactions at the molecular level and the resulting biological activities. Its chemical structure allows for diverse binding modes and participation in various biochemical processes.

Molecular Interactions and Biological Activities of Dithiouracil and Its Complexes

Antitumor and Cytotoxic Activity Investigations (In Vitro)

Influence of Metal Complexation on Cytotoxic Effects

The complexation of dithiouracil and its derivatives with metal ions has been shown to influence their biological properties, particularly their cytotoxic effects. Metal complexes of thiouracil derivatives, including 2,4-dithiouracil, have demonstrated cytotoxicity against a range of tumor cell lines preprints.orgmdpi.compreprints.org. Research indicates that forming complexes with specific metals, such as copper(II) (Cu(II)) and gold(III) (Au(III)), can lead to a significant increase in the cytotoxic activity of 2,4-dithiouracil preprints.org.

Studies evaluating the cytotoxic potential of 2,4-dithiouracil metal complexes against human cervical carcinoma (HeLa) cells and normal African green monkey kidney cells have revealed enhanced cytotoxic effects upon complexation with Cu(II) and Au(III). These complexes exhibited a more potent inhibitory effect on the proliferation of cancer cells compared to normal cells, suggesting a degree of selective toxicity preprints.org. The Au(III) complex, in particular, demonstrated stronger cytotoxic activity against the tumor cell line when compared to the uncomplexed ligand preprints.org. These findings highlight the potential of metal coordination to improve the cytotoxic profile of thiouracil derivatives, potentially offering a pathway for the development of anticancer agents with reduced toxicity towards healthy cells preprints.org.

Mechanistic Insights into Anti-proliferative Actions

While detailed mechanisms specifically for this compound's anti-proliferative actions are an area of ongoing research, insights can be drawn from studies on this compound and related thiouracil derivatives. Due to its structural resemblance to uracil (B121893), this compound may interfere with nucleic acid synthesis. It is thought that this compound can inhibit ribonucleic acid synthesis by interacting with the protonated form of the molecule, forming stable complexes, which subsequently react to produce tautomers biosynth.com. This interference with the fundamental process of RNA synthesis could contribute to its anti-proliferative effects.

Furthermore, investigations into the antitumor properties of metal complexes of thiouracil derivatives suggest that these complexes can exert cytotoxic effects through mechanisms distinct from those of traditional platinum-based chemotherapeutics preprints.org.

Enzymatic Interaction Studies

This compound and its derivatives are known to interact with several enzymes, impacting their function.

Interactions with Thyroid Peroxidase (TPO) and Thyroid Hormone Receptors (TSHR)

The interaction of 2,4-dithiouracil with key proteins involved in thyroid hormone regulation, specifically thyroid peroxidase (TPO) and thyroid hormone receptors (TSHR), has been a subject of investigation preprints.orgmdpi.compreprints.org. While 2-thiouracil (B1096) is recognized for its potent antithyroid activity primarily through the inhibition of TPO wikipedia.orgchemicalbook.combiointerfaceresearch.compreprints.org, the interactions of 2,4-dithiouracil with both TPO and TSHR have been explored through computational methods such as molecular docking nih.gov. These studies aim to elucidate the binding modes and affinities of 2,4-dithiouracil with TPO (PDB ID: 1VGE) and TSHR (PDB ID: 2XWT) nih.gov. Understanding these interactions is crucial, especially considering the potential of small molecule modulators targeting TSHR in the context of thyroid diseases, including thyroid cancer researchgate.net.

Inhibition of Dihydrofolate Reductase by Thiouracil Analogues

Although direct evidence for this compound's inhibition of dihydrofolate reductase (DHFR) was not prominently featured in the search results, studies on related thiouracil analogues have explored their potential as DHFR inhibitors ddtjournal.comddtjournal.com. DHFR is a vital enzyme in the folate pathway, essential for the synthesis of purines and pyrimidines, and its inhibition is a established strategy in cancer therapy. The investigation of thiouracil analogues in this role suggests that this compound or its derivatives could also potentially interact with DHFR, representing a possible area for future research.

Myeloperoxidase Inactivation by Thiouracil Derivatives

Thiouracil derivatives are known to act as irreversible inhibitors of myeloperoxidase (MPO), an enzyme released by neutrophils during inflammation mdpi.comresearchgate.net. The mechanism involves the thiouracil derivative being oxidized by MPO compound I, generating a free radical that subsequently binds irreversibly to MPO compound II, leading to enzyme inactivation mdpi.comresearchgate.net. This process results in the covalent modification of the enzyme's heme group researchgate.net. Given that this compound is a thiouracil derivative, it is plausible that it shares this MPO inactivating property, although specific studies on this compound in this context were not detailed in the provided information. N1-substituted-6-arylthiouracils, a class of thiouracil derivatives, have been identified as potent and selective MPO inhibitors researchgate.net.

Nucleic Acid Interaction Studies

Interactions between this compound and its corresponding nucleoside, 2,4-dithiouridine (B23725), with nucleic acids have been investigated. The substitution of oxygen with sulfur in the uracil structure, as seen in 2,4-dithiouracil, can influence the likelihood of spontaneous mutations mdpi.compreprints.orgresearchgate.net.

Computational studies, including quantum chemical calculations, have examined the impact of 2,4-dithiouracil on the structure and properties of DNA:RNA microhelices preprints.orgmdpi.compreprints.orgnih.govresearchgate.netdntb.gov.ua. These studies have shown that the incorporation of thio-substituted uracil, such as 2,4-dithiouridine, can result in weaker Watson-Crick base pairing and cause slight deformations in the helical and backbone parameters of DNA:RNA hybrids compared to those containing unsubstituted uracil nih.govresearchgate.net. Conversely, thio-substitution can also lead to a notable increase in the dipole moment of A-type microhelices and affect parameters like rise and propeller twist nih.gov.

Furthermore, 2,4-dithiouracil exhibits significant photoreactivity. Its long-lived triplet state can react efficiently with nucleic acid bases through an oxygen-independent photocycloaddition mechanism. This photoreaction is considerably faster for 2,4-dithiouracil than for 4-thiouracil (B160184) under similar conditions rsc.org. The strong absorption in the near-visible spectrum and enhanced photoreactivity of 2,4-dithiouracil suggest its potential for development as an agent for RNA-targeted photocrosslinking and phototherapy rsc.org.

Additionally, this compound is believed to inhibit ribonucleic acid synthesis by forming stable complexes with the protonated form of the molecule biosynth.com.

Here is a summary of some research findings related to the cytotoxicity of this compound metal complexes:

CompoundCell Line (Tumor)Cell Line (Normal)Cytotoxic Effect (vs. Ligand)Selectivity (Tumor vs. Normal)Source
2,4-DithiouracilHuman cervical carcinoma (HeLa)African green monkey kidney-Lower sensitivity in tumor cells compared to complexes preprints.org preprints.org
2,4-Dithiouracil-Au(III) ComplexHuman cervical carcinoma (HeLa)African green monkey kidneyEnhanced preprints.orgStronger inhibitory effect on cancer cells preprints.org preprints.org
2,4-Dithiouracil-Cu(II) ComplexHuman cervical carcinoma (HeLa)African green monkey kidneyEnhanced preprints.orgStronger inhibitory effect on cancer cells preprints.org preprints.org

Here is a summary of some research findings related to enzymatic interactions:

CompoundEnzyme TargetType of InteractionKey FindingsSource
2,4-DithiouracilThyroid Peroxidase (TPO)Docking AnalysisStructure analyzed in relation to TPO (PDB ID: 1VGE) nih.gov. preprints.orgmdpi.compreprints.orgnih.gov
2,4-DithiouracilThyroid Hormone Receptors (TSHR)Docking AnalysisStructure analyzed in relation to TSHR (PDB ID: 2XWT) nih.gov. Potential for targeting TSHR in thyroid cancer researchgate.net. preprints.orgmdpi.compreprints.orgnih.govresearchgate.net
Thiouracil DerivativesMyeloperoxidase (MPO)Irreversible InhibitionAct as mechanism-based inactivators, forming covalent bonds with heme group mdpi.comresearchgate.net. mdpi.comresearchgate.net
2,4-DithiouracilUracil phosphoribosyltransferase (UPRTase) from Toxoplasma gondiiLigand/SubstrateBinds to and is a substrate for T. gondii UPRTase nih.gov. nih.gov

Influence on DNA:RNA Microhelices Structure and Packing

Quantum chemical calculations have been employed to investigate the biomolecules 2-thiouracil, 4-thiouracil, and 2,4-dithiouracil, alongside an exploration of their molecular packing and impact on DNA:RNA microhelices. mdpi.compreprints.orgresearchgate.netucm.es Studies have examined the effect of the sulfur atom at the S2 and S4 positions of the uracil ring in different DNA:RNA hybrid microhelices containing three nucleotide base pairs. ucm.es This line of research utilizes computational methods to understand how the presence and position of sulfur atoms in these uracil analogues influence the structural characteristics and packing arrangements within nucleic acid constructs. mdpi.compreprints.orgresearchgate.netucm.es

Impact on Spontaneous Mutation Processes

The replacement of oxygen atoms by sulfur atoms in the uracil structure has been shown to significantly impact the probability of spontaneous mutations. This modification can increase the likelihood of this biologically important process by a factor of 103. mdpi.compreprints.orgresearchgate.net Spontaneous mutations can arise through various natural processes, including errors during DNA replication. ebsco.com The formation of rare tautomers through proton transfer mechanisms is a critical phenomenon related to the acid-base characteristics of nucleobases in Watson-Crick base pairs and is involved in spontaneous mutations. frontiersin.org While the direct mechanistic link for this compound is complex, the presence of sulfur is implicated in enhancing the potential for such mutational events. mdpi.compreprints.orgresearchgate.net

Metabolic Pathway Investigations (In Vitro)

In vitro studies have provided insights into the potential metabolic fates and interactions of this compound and related thiouracil analogues within biological systems.

Oxidative Desulfurization Processes

Observations suggest that 2,4-dithiouracil could potentially undergo desulfurization under certain conditions. For instance, the influence of NaOH used during the synthesis of a gold complex was hypothesized to cause the replacement of one or both sulfur atoms with oxygen, leading to the formation of 2-thiouracil and uracil in the reaction mixture. mdpi.com This indicates a chemical pathway by which this compound can be transformed through the removal of its sulfur atoms and their substitution with oxygen.

Microbial Formation and Metabolism of Thiouracil Analogues

Research has demonstrated the microbial formation of thiouracil analogues. Specifically, a soil organism identified as Streptomyces libani var. soldani was found to produce 4-thiouracil through fermentation. nih.gov This highlights the capacity of microorganisms to synthesize thiouracil structures. Furthermore, studies involving Bacillus subtilis have utilized 2-thiouracil as a pyrimidine (B1678525) analogue and in the context of enzyme formation and as a UMP analogue for tolerant strain screening in mutagenesis experiments, indicating microbial interaction with thiouracil derivatives. plos.orgasm.org

Effects on Thyroid Hormone Metabolism in Tissue Slices

Studies using rat kidney slices in vitro have investigated the effects of thiouracil and propylthiouracil (B1679721) on the metabolism of thyroxine (T4) and its derivatives, such as L-triiodothyronine (T3) and tetraiodothyroacetic acid (TA4). oup.comnih.gov These agents were found to decrease the deiodination of T4 and increase the generation of conjugates in these tissue slices. oup.com While the specific effects of this compound itself on thyroid hormone metabolism in tissue slices are not explicitly detailed in the provided abstracts, the observed effects of related thiouracil compounds like thiouracil and propylthiouracil suggest a potential for this compound derivatives to influence thyroid hormone metabolic pathways at the tissue level. oup.comnih.govdeepdyve.com Thiouracil derivatives are known as antithyroid agents that can affect the production of thyroid hormones, potentially by interfering with thyroid peroxidase-mediated iodination. mdpi.com

Other Biological Activities of Thiouracil Derivatives (Mechanistic Focus)

Thiouracil derivatives, including this compound and related compounds, exhibit a range of other biological activities, with ongoing research focused on elucidating their underlying mechanisms. These activities extend beyond the direct interactions with DNA:RNA microhelices and effects on spontaneous mutations.

Metal complexes formed with thiouracil derivatives have shown antimicrobial activity against various bacteria and yeasts, as well as cytotoxic effects against different tumor cell lines. mdpi.commdpi.compreprints.orgencyclopedia.pubresearchgate.net The mechanism of action for these complexes may involve the crucial role played by the presence of different metal ions within the chelated structure. mdpi.com Some thiouracil derivatives and their metal complexes have been explored for potential applications as agents against tuberculosis and arthritis, and for their bactericidal, fungicidal, and cytotoxic properties. encyclopedia.pub

Furthermore, thiopyrimidine derivatives, a class encompassing thiouracils, have been investigated for antitumor, anti-HIV, anti-tubercular, and anti-convulsant activities. jetir.org Mechanistic studies in these areas have explored aspects such as enzyme inhibition (e.g., thymidylate synthesis) and affinity for specific receptors (e.g., GABAA, GABAAT, Carbonic Anhydrase II, and NMDA receptors for anti-convulsant activity). jetir.org

Derivatives synthesized from aminothiouracil have been studied for their antitumor activities, with a mechanistic focus on inhibiting cyclin-dependent kinase 2 (CDK2). longdom.org The design and evaluation of these compounds involve understanding their interaction with key enzymes involved in cell cycle regulation. longdom.org

The conjugation of nucleobase analogues like 2-thiouracil derivatives with mitochondriotropic agents has been explored to develop targeted metallodrugs with antiproliferative activity against cancer cells. frontiersin.org The proposed mechanism for the antitumor activity of such conjugates involves the induction of apoptosis, potentially via a mitochondrial-mediated pathway. frontiersin.org Studies have shown a significant increase in apoptotic cells upon treatment with such conjugates. frontiersin.org

Antiviral Properties

Thiouracil derivatives have been investigated for their ability to inhibit viral replication. Some research indicates that these compounds can interfere with the nucleic acid synthesis of viruses or disrupt their cell membranes, thereby inhibiting their growth. ontosight.ai The antiviral activity of synthesized thiouracil derivatives has been evaluated against various viruses. For instance, studies on some 6-thienyl-5-cyano-2-thiouracil derivatives and their thiogalactosides analogues revealed variable degrees of antiviral activity. Compounds 1 and 3 from this study showed notable antiviral activity with a high percentage of viral reduction against Hepatitis A virus (HAV) in Vero cells. researchgate.net

Metal complexes of thiouracil derivatives have also been explored for their antiviral potential. While the provided search results primarily highlight the antimicrobial activity of these complexes against bacteria and fungi, the broader category of biological activities investigated for metal complexes of thiouracil derivatives includes antiviral properties. researchgate.net

Anti-inflammatory Effects

Pyrimidine derivatives, including thiouracils, have been reported to possess anti-inflammatory properties. mdpi.compreprints.org Research into the anti-inflammatory effects of uracil derivatives, a related class of compounds, suggests that their activity might be mediated through mechanisms such as modulating NF-κB signaling. researchgate.net

Studies on specific thiouracil derivatives have demonstrated anti-inflammatory potential. For example, furochromone pyrimidine derivatives synthesized by reacting furochromones with 6-amino-2-thiouracil (B86922) have shown anti-inflammatory activity. informahealthcare.com Propylthiouracil (PTU), a derivative of thiouracil, and its derivatives have also been noted for their anti-inflammatory properties. researchgate.net

Analytical Methodologies for Dithiouracil Detection and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography plays a significant role in separating dithiouracil from complex matrices before detection and quantification. Different modes of chromatography are utilized depending on the sample type and the required sensitivity and specificity.

Liquid Chromatography (LC) coupled with Tandem Mass Spectrometry (MS/MS)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of this compound and related compounds, particularly in complex biological matrices like urine and muscle tissue nih.govnih.govresearchgate.netnih.gov. This hyphenated technique combines the separation power of LC with the high sensitivity and selectivity of MS/MS.

LC-MS/MS methods often involve sample preparation steps such as extraction and sometimes derivatization to enhance detection sensitivity and improve chromatographic behavior nih.govnih.govresearchgate.net. For instance, derivatization with agents like 3-iodobenzyl bromide has been employed to improve the detectability of thiouracil and its derivatives by LC-MS/MS nih.govresearchgate.net. The use of internal standards, including isotopically labelled ones, is common practice to improve the accuracy and precision of quantification mdpi.comnih.govcapes.gov.br.

LC-MS/MS methods for thiouracil analysis have been validated according to regulatory guidelines, demonstrating satisfactory accuracy, precision, and detection limits for monitoring purposes mdpi.comnih.govnih.govcapes.gov.brresearchgate.net. Decision limits (CCα) and detection capabilities (CCβ) are typically determined to assess the method's performance at low concentrations mdpi.comnih.govcapes.gov.br.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a variation of HPLC that uses smaller particle size columns and higher mobile phase pressures, leading to improved separation speed, resolution, and sensitivity plos.org. UPLC coupled with MS/MS (UPLC-MS/MS) has been applied for the determination of thyreostats, including thiouracil, in various matrices such as urine and thyroid tissue nih.govcapes.gov.brchrom-china.com.

UPLC methods for this compound analysis often involve similar sample preparation strategies as conventional LC-MS/MS, including extraction and sometimes derivatization capes.gov.brchrom-china.com. The use of UPLC instrumentation has been reported for separating derivatized thyreostats capes.gov.br. These methods have demonstrated suitability for the direct detection of thyreostats in biological samples with satisfactory analytical parameters chrom-china.com.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic mode particularly suitable for the separation of polar compounds like this compound mdpi.comhplc.eunacalai.com. In HILIC, the stationary phase is polar, and the mobile phase typically consists of a high percentage of organic solvent (e.g., acetonitrile) and a small amount of water or aqueous buffer hplc.eunacalai.com. Retention in HILIC is primarily governed by hydrophilic interactions, although other interactions like ion-exchange can also play a role depending on the stationary phase and mobile phase conditions mdpi.comhplc.eu.

HILIC coupled with MS/MS (HILIC-MS/MS) has been developed for the simultaneous determination of several thyreostats, including 2-thiouracil (B1096), in animal muscle tissues mdpi.com. Studies investigating the retention mechanism of thyreostats on HILIC columns have shown that hydrophilic partition is a dominant interaction mdpi.com. Mobile phase composition, including the percentage of acetonitrile (B52724) and buffer concentration, significantly affects retention in HILIC mdpi.comhplc.eu. Ammonium (B1175870) acetate (B1210297) or formic acid ammonium buffers are often recommended for HILIC separations due to their solubility in high organic content mobile phases hplc.eu.

HILIC-MS/MS methods for thyreostats have demonstrated sensitivity and efficiency for quantitative analysis in complex matrices mdpi.com.

Electrophoretic Techniques

Electrophoretic techniques, which separate analytes based on their charge-to-size ratio in an electric field, have also been applied to the analysis of this compound and related compounds.

Capillary Electrophoresis (CE) with Laser-Induced Fluorescence (LIF) Detection

Capillary Electrophoresis (CE) coupled with Laser-Induced Fluorescence (LIF) detection offers high sensitivity for the determination of compounds that are naturally fluorescent or can be derivatized to become fluorescent sciex.comnih.govpsu.eduresearchgate.net. While this compound itself may require derivatization for LIF detection, CE has been used for the separation of thiouracil and its derivatives nih.govscite.ainih.gov.

An ultrasensitive method based on capillary zone electrophoresis (CZE) with LIF detection has been reported for the determination of thiouracil and phenylthiouracil after derivatization with a fluorescent label nih.govresearchgate.netsigmaaldrich.cn. This approach achieved high sensitivity, with detection in the nanomolar range nih.govresearchgate.net. CE methods can be optimized for the separation of thiouracil and related compounds using appropriate buffer conditions nih.gov.

Spectroscopic Quantification Methods (e.g., UV-Vis Absorption)

Spectroscopic methods, particularly UV-Vis absorption spectroscopy, can be used for the quantification of this compound, leveraging its characteristic absorption properties hplc.eusielc.comsigmaaldrich.comresearchgate.netwalisongo.ac.idacs.org. UV-Vis spectroscopy measures the absorbance of light by a substance at specific wavelengths.

This compound and other thiouracils exhibit UV absorption, and this property can be used for their detection in chromatographic separations hplc.eusielc.com. UV detection at specific wavelengths, such as 260 nm or 200 nm, has been employed in conjunction with HPLC and HILIC for the analysis of this compound and related compounds hplc.eusielc.com.

Spectrophotometric methods, sometimes involving color reactions, have also been developed for the determination of thiouracil derivatives walisongo.ac.idacs.org. These methods are based on the formation of a colored product whose absorbance is proportional to the concentration of the analyte walisongo.ac.idacs.org. For example, a method for determining 6-propyl-2-thiouracil based on the formation of a Prussian blue complex has been reported, with absorbance measured at 840 nm walisongo.ac.idacs.org. UV-Vis spectroscopy can be a straightforward method for quantification, although it may lack the specificity of mass spectrometry, especially in complex samples.

Conclusion and Future Research Directions

Synthesis of Key Academic Contributions

Research into dithiouracil, particularly 2,4-dithiouracil (2,4-DTu), has highlighted its complexation potential with various metal ions, including Au(III) and Cu(II). Studies have successfully synthesized novel metal chelate complexes involving 2,4-DTu and its derivatives. mdpi.compreprints.org These investigations have demonstrated the ability of 2,4-DTu to act as a ligand, forming complexes with distinct structural and biological properties. mdpi.compreprints.org The structural characteristics of 2,4-dithiouracil, including its tautomeric forms, have been explored using techniques like X-ray diffraction and quantum chemical calculations, identifying the dithion tautomer as the lowest energy form. mdpi.com

Furthermore, academic contributions have focused on the biological activities of this compound and its metal complexes. Research indicates that incorporating metal ions like Cu(II) and Au(III) into thiouracil derivative structures can significantly enhance their cytotoxicity, particularly against cancer cell lines such as human cervical carcinoma cells (HeLa). preprints.org Studies have also explored the potential of thiouracil derivatives as inhibitors of enzymes like histone deacetylases (HDACs), identifying compounds with promising antiproliferative effects. tandfonline.com The photophysical properties of this compound and related thiobases have been investigated, revealing efficient intersystem crossing to the triplet manifold upon UV excitation, which is relevant for potential photochemotherapeutic applications. acs.orgaip.org

Key findings also include the observation that 2,4-dithiouracil may undergo desulfurization under certain synthesis conditions, leading to the formation of 2-thiouracil (B1096) and uracil (B121893). preprints.orgpreprints.org This highlights the chemical reactivity of the compound and its potential transformation pathways during complexation reactions.

A summary of selected research findings is presented in the table below:

Compound/ComplexMetal Ion(s)Key FindingSource
2,4-DithiouracilN/ADithion tautomer is the lowest energy form. mdpi.com mdpi.com
2,4-Dithiouracil complexesAu(III), Cu(II)Successful synthesis of novel metal chelate complexes. mdpi.compreprints.org mdpi.compreprints.org
Thiouracil derivatives + MetalCu(II), Au(III)Enhanced cytotoxicity against cancer cells. preprints.org preprints.org
Thiouracil derivativesN/APotential as HDAC inhibitors with antiproliferative effects. tandfonline.com tandfonline.com
2,4-DithiouracilN/AEfficient intersystem crossing upon UV excitation. acs.org acs.org
2,4-DithiouracilN/AMay undergo desulfurization under alkaline conditions. preprints.orgpreprints.org preprints.orgpreprints.org

Identification of Unexplored Research Avenues

Despite the progress made, several areas in this compound research remain largely unexplored. The full spectrum of complexation behavior of 2,4-dithiouracil with a wider range of metal ions, beyond Au(III) and Cu(II), warrants further investigation. Understanding the coordination modes and the resulting properties of these new complexes could reveal novel applications.

The biological activities of this compound derivatives and their metal complexes, particularly in areas other than cancer and antimicrobial effects, represent a significant unexplored avenue. For instance, their potential in antiviral therapies, building on the known antiviral properties of some thiouracils, could be further investigated. africaresearchconnects.comontosight.ai The mechanisms of action for the observed cytotoxic and antiproliferative effects of this compound-metal complexes require more detailed elucidation. preprints.org Identifying the specific biological targets and pathways influenced by these compounds is crucial for rational drug design.

The potential for 2,4-dithiouracil and its derivatives to be incorporated into or interact with biological macromolecules like DNA and RNA presents another area for future research. While some studies have touched upon the incorporation of thiouracil into RNA, a comprehensive understanding of how this compound affects the structure and function of nucleic acids is needed. nih.govbibliotekanauki.pl

Furthermore, the photophysical properties, while studied, could be explored for more diverse applications beyond photochemotherapy. Investigating the excited-state dynamics and potential for energy transfer or radical generation could open up possibilities in imaging or sensing. acs.orgaip.org The desulfurization phenomenon observed during synthesis also suggests a need for further research into the stability and degradation pathways of this compound and its complexes under various conditions. preprints.orgpreprints.org

Impact of Methodological Advancements on this compound Research

Advancements in scientific methodologies have significantly impacted and will continue to influence this compound research. Spectroscopic techniques such as NMR, IR, Raman, and UV-Vis spectroscopy have been crucial for structural characterization of this compound and its complexes. mdpi.comdntb.gov.ua The application of advanced NMR techniques like 1H-1H COSY, HMBC, and HSQC has been particularly valuable in assigning signals and confirming structures. mdpi.com

Computational chemistry, including Density Functional Theory (DFT) calculations, has played a vital role in understanding the electronic structure, tautomerism, and complexation behavior of this compound. mdpi.comnih.gov These methods provide insights into reaction mechanisms and predict properties that can guide experimental studies. Future research will likely benefit from more sophisticated computational models to explore complex biological interactions and reaction pathways.

Methodological advancements in synthesis, such as improved coupling reactions and protection strategies, can facilitate the creation of novel this compound derivatives and conjugates with enhanced properties or targeting capabilities. africaresearchconnects.comnih.govuwo.ca The development of techniques for synthesizing metal complexes under controlled conditions is also crucial for obtaining well-defined structures and studying their specific activities. mdpi.comdntb.gov.ua

In the realm of biological evaluation, advancements in cell-based assays, molecular docking studies, and techniques for studying interactions with biological targets (e.g., enzymes, DNA) are essential for progressing this compound research. tandfonline.comnih.gov Techniques like time-resolved photoelectron spectroscopy and ultrafast X-ray techniques are providing unprecedented insights into the photodynamics of thiobases, paving the way for understanding their behavior at the molecular level. mdpi.comacs.orguni-hamburg.deresearchgate.net The application of advanced transcript labeling methods, such as those using modified uracil derivatives like 4-thiouracil (B160184), could potentially be adapted or provide inspiration for studying the cellular uptake and metabolic fate of this compound. nih.govbiologists.com

The integration of these diverse methodological advancements will be key to overcoming current limitations and fully exploring the potential of this compound in various scientific and potentially therapeutic applications.

Q & A

What are the common synthetic routes for 2,4-dithiouracil, and how can purity be validated?

Level : Basic
Methodological Answer :
2,4-Dithiouracil is synthesized via thionation of uracil derivatives. A standard method involves reacting 2-thiouracil with phosphorus pentasulfide (P4_4S10_{10}) under reflux conditions . Alternatively, hydrazine hydrate can be used in alcoholic solutions with acetic acid as a catalyst . Purity validation typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and detect impurities. Fourier-transform infrared (FTIR) spectroscopy can verify the presence of C=S bonds (~1250–1050 cm1^{-1}) .

How do solvation models affect the calculated optical properties of 2,4-dithiouracil, and what discrepancies arise between PCM and explicit solvent methods?

Level : Advanced
Methodological Answer :
Solvation models like the polarizable continuum model (PCM) approximate solvent effects but may fail to capture explicit hydrogen-bonding interactions. For 2,4-dithiouracil, TD-DFT studies using CAM-B3LYP show that PCM underestimates solvatochromic shifts compared to explicit water molecule inclusion, which better reproduces experimental UV-Vis and magnetic circular dichroism (MCD) spectra . Discrepancies arise due to PCM’s inability to model specific solute-solvent hydrogen bonds critical for stabilizing excited states .

Which spectroscopic techniques are effective for characterizing hydrogen bonding in 2,4-dithiouracil crystals?

Level : Basic
Methodological Answer :
X-ray crystallography is the gold standard for resolving hydrogen-bonded dimer networks in crystals . Solid-state NMR can detect N–H···S interactions through 1^1H chemical shifts and cross-polarization dynamics. Additionally, Raman spectroscopy identifies vibrational modes associated with C=S stretching (~650–550 cm1^{-1}) and N–H bending, which shift upon hydrogen bonding .

What challenges arise in modeling the phototautomeric behavior of 2,4-dithiouracil using TD-DFT, and how can multi-configurational methods address these?

Level : Advanced
Methodological Answer :
TD-DFT struggles with multi-reference systems like 2,4-dithiouracil’s thione↔thiol tautomers due to single-configuration limitations. Multi-configurational approaches like CASSCF/CASPT2 better describe double-proton-transfer processes and excited-state potential energy surfaces. For example, CAM-B3LYP overestimates the energy gap between π→π* and n→π* states, while CASPT2 aligns better with experimental absorption bands .

How can NMR spectroscopy differentiate between thione and thiol tautomers of 2,4-dithiouracil?

Level : Basic
Methodological Answer :
In 1^1H NMR, thione tautomers exhibit deshielded N–H protons (δ ~10–12 ppm) due to strong hydrogen bonding, whereas thiol forms show broader peaks from proton exchange. 13^{13}C NMR distinguishes C=S (δ ~180–190 ppm) versus C–SH (δ ~160–170 ppm). Dynamic NMR experiments at variable temperatures can track tautomerization kinetics .

How do electron propagator methods compare to other ab initio approaches in determining electron affinities of thiouracil derivatives?

Level : Advanced
Methodological Answer :
Electron propagator theory (EPT) provides accurate vertical electron detachment energies (VDEs) by including correlation effects, outperforming Hartree-Fock for 2,4-dithiouracil’s anions. EPT predicts VDEs within 0.2 eV of experimental values, while MP2 overestimates due to incomplete basis sets . Coupled-cluster (CCSD(T)) benchmarks are recommended for validation .

What are the key considerations in designing toxicity studies for 2,4-dithiouracil in biological systems?

Level : Basic
Methodological Answer :
In vitro assays (e.g., MTT or Ames tests) should assess cytotoxicity and mutagenicity. Dose-response curves must account for metabolic activation (e.g., S9 liver homogenate). In vivo studies require adherence to ethical guidelines (e.g., OECD 423), with endpoints like organ histopathology and serum thyroid hormone levels, as thiouracils inhibit thyroid peroxidase .

How to resolve contradictions in reported biological activities of 2,4-dithiouracil derivatives through structure-activity relationship (SAR) studies?

Level : Advanced
Methodological Answer :
Contradictions often stem from varying substituent effects or assay conditions. SAR studies should systematically modify functional groups (e.g., replacing C=S with C–SH) and use standardized assays (e.g., IC50_{50} in enzyme inhibition). Multivariate analysis (PCA or PLS) can isolate key descriptors like logP or Hammett constants .

What are the standard protocols for handling and storing 2,4-dithiouracil in laboratory settings?

Level : Basic
Methodological Answer :
Store under inert gas (argon) at –20°C to prevent oxidation. Use fume hoods for synthesis due to sulfur byproducts (e.g., H2_2S). Safety protocols include PPE (gloves, goggles) and spill kits. Stability tests via TGA/DSC ensure degradation temperatures exceed storage conditions .

In crystallographic studies of 2,4-dithiouracil, how do hydrogen bonding patterns influence dimer formation, and what implications does this have for material properties?

Level : Advanced
Methodological Answer :
X-ray diffraction reveals N–H···S hydrogen bonds forming centrosymmetric dimers. These interactions enhance thermal stability (Tm_m >250°C) and π-stacking, relevant for organic semiconductors. Hirshfeld surface analysis quantifies interaction ratios (e.g., S···H vs. H···H contacts), guiding crystal engineering for optoelectronic applications .

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